molecular formula C12H12N2 B1531097 4',5-Dimethyl-2,3'-bipyridine CAS No. 1187165-92-9

4',5-Dimethyl-2,3'-bipyridine

Cat. No.: B1531097
CAS No.: 1187165-92-9
M. Wt: 184.24 g/mol
InChI Key: DDPFPXJMZPQTNW-UHFFFAOYSA-N
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Description

5,4’-Dimethyl-[2,3’]bipyridinyl is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, featuring two methyl groups attached to the pyridine rings. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of two pyridine rings with methyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of 5,4’-Dimethyl-[2,3’]bipyridinyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,4’-Dimethyl-[2,3’]bipyridinyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted bipyridines depending on the reagents used.

Scientific Research Applications

5,4’-Dimethyl-[2,3’]bipyridinyl is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,4’-Dimethyl-[2,3’]bipyridinyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involve electron transfer and bond formation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,4’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of its methyl groups, which influences its electronic properties and steric effects. This makes it particularly useful in forming specific metal complexes with distinct catalytic activities and selectivities .

Properties

IUPAC Name

4-methyl-3-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-4-12(14-7-9)11-8-13-6-5-10(11)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPFPXJMZPQTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308097
Record name 4′,5-Dimethyl-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-92-9
Record name 4′,5-Dimethyl-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′,5-Dimethyl-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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